molecular formula C7H6N2OS B12739532 2-Mercapto-4-(2-furyl)imidazole CAS No. 93103-26-5

2-Mercapto-4-(2-furyl)imidazole

Cat. No.: B12739532
CAS No.: 93103-26-5
M. Wt: 166.20 g/mol
InChI Key: MXBJHZCSWDNNJK-UHFFFAOYSA-N
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Description

2-Mercapto-4-(2-furyl)imidazole is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure. This compound is part of the imidazole family, which is known for its diverse applications in various fields such as pharmaceuticals, agrochemicals, and materials science. The presence of the mercapto group (–SH) and the furyl group (a five-membered aromatic ring containing oxygen) imparts unique chemical properties to this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Mercapto-4-(2-furyl)imidazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the condensation reaction between a 2-furyl aldehyde and a thiourea derivative in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the imidazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

2-Mercapto-4-(2-furyl)imidazole can undergo various chemical reactions, including:

    Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form thiols or other reduced derivatives.

    Substitution: The hydrogen atoms on the imidazole ring can be substituted with various functional groups through electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents like halogens, alkyl halides, and acyl chlorides can be used under appropriate conditions to introduce new functional groups.

Major Products Formed

    Oxidation: Disulfides, sulfonic acids

    Reduction: Thiols, reduced imidazole derivatives

    Substitution: Various substituted imidazole derivatives depending on the reagents used

Scientific Research Applications

2-Mercapto-4-(2-furyl)imidazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial, antifungal, and anticancer activities.

    Industry: Utilized in the development of new materials, such as polymers and catalysts, due to its unique chemical properties.

Mechanism of Action

The mechanism by which 2-Mercapto-4-(2-furyl)imidazole exerts its effects can vary depending on its application. In biological systems, it may interact with specific enzymes or receptors, inhibiting their activity or altering their function. The mercapto group can form covalent bonds with thiol groups in proteins, leading to changes in protein structure and function. Additionally, the imidazole ring can participate in hydrogen bonding and π-π interactions, further influencing its biological activity.

Comparison with Similar Compounds

Similar Compounds

    2-Mercaptoimidazole: Lacks the furyl group, making it less versatile in certain applications.

    4-(2-Furyl)imidazole: Lacks the mercapto group, which reduces its reactivity in certain chemical reactions.

    2-Mercapto-4-(2-thienyl)imidazole: Contains a thiophene ring instead of a furyl ring, which can alter its chemical and biological properties.

Uniqueness

2-Mercapto-4-(2-furyl)imidazole is unique due to the presence of both the mercapto and furyl groups, which impart distinct chemical reactivity and biological activity. This combination allows for a wide range of applications and makes it a valuable compound in various fields of research and industry.

Properties

CAS No.

93103-26-5

Molecular Formula

C7H6N2OS

Molecular Weight

166.20 g/mol

IUPAC Name

4-(furan-2-yl)-1,3-dihydroimidazole-2-thione

InChI

InChI=1S/C7H6N2OS/c11-7-8-4-5(9-7)6-2-1-3-10-6/h1-4H,(H2,8,9,11)

InChI Key

MXBJHZCSWDNNJK-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)C2=CNC(=S)N2

Origin of Product

United States

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